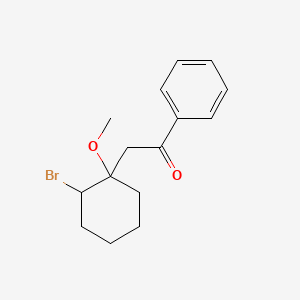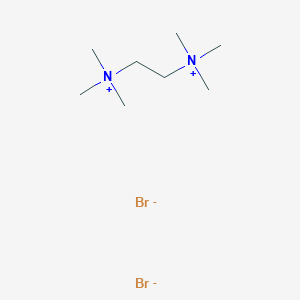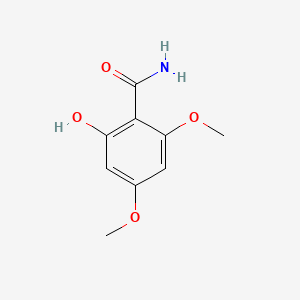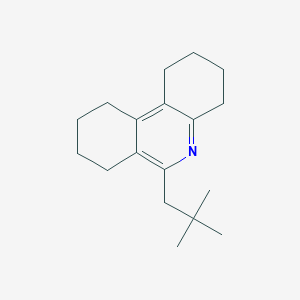
4-Methyl-4-(naphthalen-1-yl)-1-phenylpentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-4-(naphthalen-1-yl)-1-phenylpentan-1-one is an organic compound that belongs to the class of ketones This compound is characterized by the presence of a naphthalene ring, a phenyl ring, and a pentanone chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-(naphthalen-1-yl)-1-phenylpentan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where naphthalene is reacted with 4-methyl-1-phenylpentan-1-one in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-Methyl-4-(naphthalen-1-yl)-1-phenylpentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
4-Methyl-4-(naphthalen-1-yl)-1-phenylpentan-1-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Methyl-4-(naphthalen-1-yl)-1-phenylpentan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
- 4-Methyl-4-(naphthalen-1-yl)-1-phenylbutan-1-one
- 4-Methyl-4-(naphthalen-1-yl)-1-phenylhexan-1-one
- 4-Methyl-4-(naphthalen-1-yl)-1-phenylpropan-1-one
Uniqueness
4-Methyl-4-(naphthalen-1-yl)-1-phenylpentan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
特性
CAS番号 |
63253-38-3 |
|---|---|
分子式 |
C22H22O |
分子量 |
302.4 g/mol |
IUPAC名 |
4-methyl-4-naphthalen-1-yl-1-phenylpentan-1-one |
InChI |
InChI=1S/C22H22O/c1-22(2,16-15-21(23)18-10-4-3-5-11-18)20-14-8-12-17-9-6-7-13-19(17)20/h3-14H,15-16H2,1-2H3 |
InChIキー |
OKZSJLHGSBQIPM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CCC(=O)C1=CC=CC=C1)C2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Hydroxyphenyl)propan-2-yl [anilino(phenyl)methyl]phosphonate](/img/structure/B14515600.png)

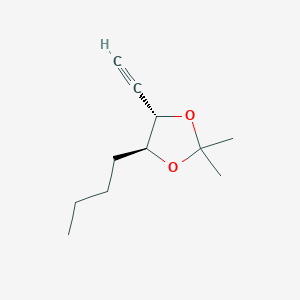
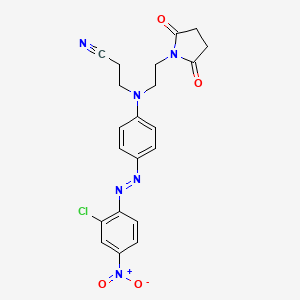
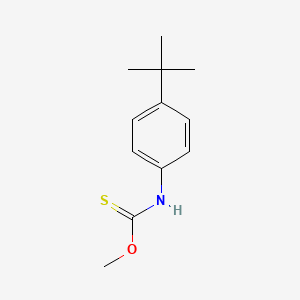
![1-(Methylsulfanyl)-2-{[2-(methylsulfanyl)ethyl]sulfanyl}prop-1-ene](/img/structure/B14515620.png)


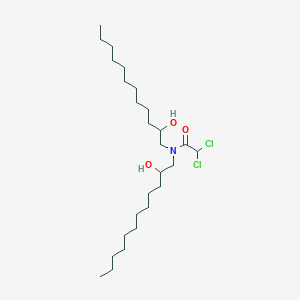
![Methyl 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzoate](/img/structure/B14515662.png)
